

Technical Guide: Physicochemical Properties of Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: sodium;pyran-4-ide-3,5-dione

Cat. No.: B592085

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of sodium 3,5-dioxotetrahydro-2H-pyran-4-ide. Due to the limited availability of experimental data for this specific salt, this document also includes information on its parent compound, 2H-pyran-3,5(4H,6H)-dione, and draws comparisons with structurally related cyclic β -diketones. The guide details standard experimental protocols for determining key physicochemical parameters and discusses the potential biological significance of the pyran scaffold, aiming to support research and development activities in medicinal chemistry and drug discovery.

Introduction

Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is the sodium salt of 2H-pyran-3,5(4H,6H)-dione. The pyran ring system is a fundamental heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities.^{[1][2]} As a sodium salt, this compound is expected to exhibit increased aqueous solubility compared to its parent dione. The core structure, a cyclic β -diketone, suggests a propensity for keto-enol tautomerism, which can significantly influence its chemical reactivity, metal chelation properties, and biological interactions.^{[3][4]} Understanding the physicochemical properties of this compound is crucial for its potential application in drug development and other scientific research.

Chemical Identity and Computed Properties

The fundamental identification and computed properties for sodium 3,5-dioxotetrahydro-2H-pyran-4-ide and its parent compound are summarized below.

Table 1: Chemical Identification

Identifier	Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide	
CAS Number	879127-67-0	61363-56-2 [5]
Molecular Formula	C ₅ H ₅ NaO ₃	C ₅ H ₆ O ₃ [5]
Molecular Weight	136.08 g/mol	114.10 g/mol [5]
IUPAC Name	sodium;pyran-4-ide-3,5-dione	oxane-3,5-dione
Synonyms	SODIUM 3,5-DIOXOOXAN-4-IDE, 2H-pyran-3,5(4H,6H)-dione, sodium salt	Tetrahydropyran-3,5-dione [5]
SMILES	C1C(=O)[CH-]C(=O)CO1. [Na+]	O=C1CC(O)COCC1=O
InChI Key	HZHSOBOQRRNIDJ- UHFFFAOYSA-N	SMIQVIXGQSMHKF- UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of 2H-pyran-3,5(4H,6H)-dione

Property	Value	Source
Topological Polar Surface Area (TPSA)	43.37 Å ²	ChemScene[5]
logP	-0.4551	ChemScene[5]
Hydrogen Bond Acceptors	3	ChemScene[5]
Hydrogen Bond Donors	0	ChemScene[5]
Rotatable Bonds	0	ChemScene[5]

Experimental Physicochemical Data

Experimental data for sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is not extensively reported in the literature. The data presented here is for the parent compound, 2H-pyran-3,5(4H,6H)-dione, and related cyclic β -diketones.

Acidity (pKa)

The pKa of the enolic proton in β -diketones is a critical parameter influencing their ionization state at physiological pH. For cyclic β -diketones, the pKa can vary based on ring size and substituent effects. While the specific pKa for 2H-pyran-3,5(4H,6H)-dione is not documented, the pKa values for other β -diketones have been determined.[3][6] For instance, the pKa of acetylacetone is approximately 9.[6] It is anticipated that 2H-pyran-3,5(4H,6H)-dione would have a similar pKa value.

Solubility

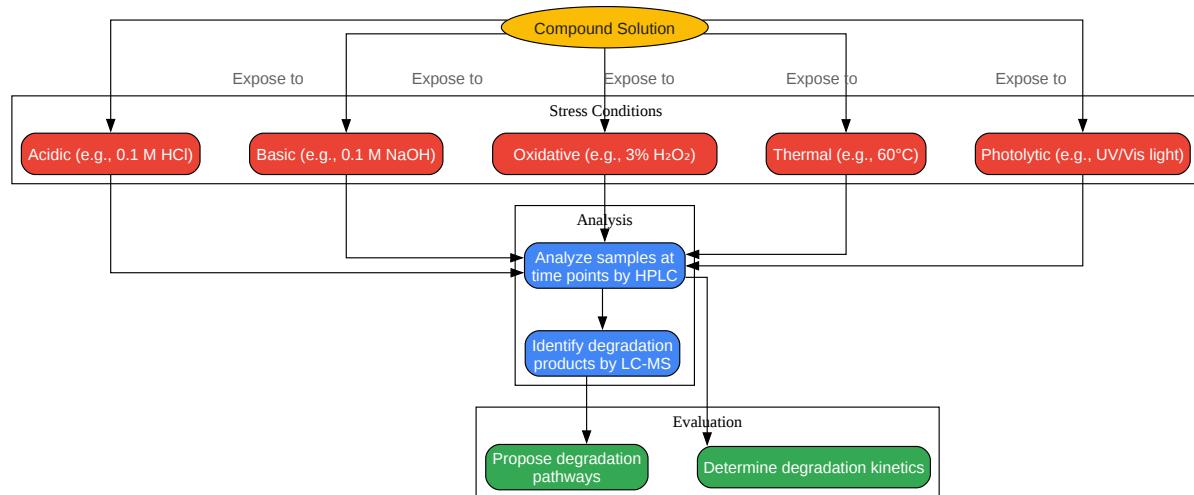
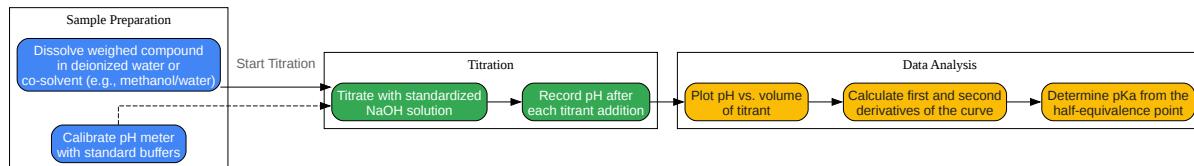
As a sodium salt, sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is expected to be readily soluble in water and other polar solvents. The solubility of its parent compound, 2H-pyran-3,5(4H,6H)-dione, has not been quantitatively reported.

Stability

The stability of β -diketones can be influenced by factors such as pH, temperature, and light exposure. They can be susceptible to hydrolysis and oxidative degradation. Commercial suppliers of 2H-pyran-3,5(4H,6H)-dione recommend storage at 2-8°C, sealed in a dry

environment, suggesting that the compound may be sensitive to moisture and elevated temperatures.^[7]

Spectroscopic Data



- ^1H NMR Spectroscopy: The ^1H NMR spectrum for 2H-pyran-3,5(4H,6H)-dione is available and provides structural confirmation of the molecule.^[8]
- IR Spectroscopy: The infrared spectrum of β -diketones typically shows characteristic absorption bands for the carbonyl groups. The diketo-form usually exhibits C=O stretching frequencies in the range of 1687–1790 cm^{-1} , while the enol-form shows bands between 1550–1700 cm^{-1} .^[3]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of sodium 3,5-dioxotetrahydro-2H-pyran-4-ide are outlined below. These are generalized procedures based on standard methodologies for similar compounds.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a standardized base and monitoring the pH change.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural Studies of β -Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. 61363-56-2|2H-Pyran-3,5(4H,6H)-dione|BLD Pharm [bldpharm.com]
- 8. PYRAN-3,5-DIONE(61363-56-2) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b592085#physicochemical-properties-of-sodium-3-5-dioxotetrahydro-2h-pyran-4-ide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com